KC 12291 hydrochloride

Ischemia Diastolic Dysfunction Cardioprotection

Researchers often face irreproducible ischemia models due to ill-defined late sodium current (INaL) inhibitors. KC 12291 HCl solves this with a well-characterized profile, validated for ex vivo diastolic contracture and in vivo anti-ischemic assays. - Inhibits veratridine-induced contracture (IC50 0.55-0.79 μM) for robust ischemia-reperfusion studies. - Quantifiable bradycardic effect (-55.1 bpm in pithed rat) for sinoatrial node pacemaking investigations. - Orally bioavailable reference standard for benchmarking novel cardioprotective agents.

Molecular Formula C22H28ClN3O3S
Molecular Weight 450.0 g/mol
CAS No. 181936-98-1
Cat. No. B189855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC 12291 hydrochloride
CAS181936-98-1
SynonymsN-(3,4-dimethoxyphenethyl)-N-methyl-3-((5-phenyl-1,2,4-thiadiazol-3-yl)oxy)propan-1-amine hydrochloride
Molecular FormulaC22H28ClN3O3S
Molecular Weight450.0 g/mol
Structural Identifiers
SMILESCN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl
InChIInChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H
InChIKeyKIJPRQYBNQKUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KC 12291 Hydrochloride: Atypical Cardiac Sodium Channel Blocker


KC 12291 hydrochloride (CAS 181936-98-1) is a 1,2,4-thiadiazole derivative and an orally active, atypical voltage-gated sodium channel (VGSC) blocker with cardioprotective properties. It is characterized by its ability to inhibit the sustained component of the sodium current (INaL) in cardiac myocytes and prevent diastolic contracture in isolated atria in vitro (IC50 values of 9.6 μM and 0.55–0.79 μM, respectively) [1]. It distinguishes itself from conventional VGSC blockers by displaying moderate inhibition of peak Na+ current while markedly reducing the sustained, non-inactivating Na+ current [2].

Why KC 12291 Cannot Be Substituted in Ischemia Research


The class of late sodium current (INaL) inhibitors is pharmacologically heterogeneous, with significant differences in potency, selectivity, and functional outcomes. Compounds such as ranolazine, GS-458967, and F 15845 each exhibit distinct profiles in their ability to inhibit INaL, their effects on peak sodium current, and their in vivo anti-ischemic efficacy [1]. For instance, F 15845 demonstrates superior anti-ischemic potency compared to KC 12291, ranolazine, and ivabradine in a rabbit model of ischemia-reperfusion [2]. Furthermore, KC 12291 exhibits a pronounced bradycardic effect not observed with all INaL inhibitors, highlighting that functional outcomes are not interchangeable within this class [3]. Therefore, selecting a specific compound is critical for ensuring the validity and reproducibility of experimental models of myocardial ischemia.

Quantitative Evidence: KC 12291 vs. Key Comparators


Diastolic Contracture Prevention vs. Ranolazine

KC 12291 prevents diastolic contracture in isolated guinea-pig atria with an IC50 of 0.55–0.79 μM, induced by veratridine and lysophosphatidylcholine (LPC), respectively [1]. In contrast, ranolazine, a clinically approved late INa inhibitor, was reported to reduce ischemia-induced diastolic dysfunction in isolated hearts with an IC50 of approximately 6 μM [2]. This suggests that KC 12291 is approximately 7.6–10.9 times more potent than ranolazine in this specific functional model of diastolic contracture.

Ischemia Diastolic Dysfunction Cardioprotection

Late Sodium Current Inhibition vs. Ranolazine

KC 12291 inhibits the sustained component of the sodium current (INaL) with an IC50 of 9.6 μM [1]. Ranolazine has been reported to inhibit late INa with IC50 values ranging from 5.9 to 15 μM in canine ventricular myocytes [2]. While the IC50 values are comparable, the ratio of inhibition for sustained versus peak sodium current may differ, influencing the functional profile.

Electrophysiology Sodium Channel Patch Clamp

In Vivo Bradycardic Effect vs. Tetrodotoxin

In pithed rats, KC 12291 dose-dependently induced bradycardia with a maximal decrease in heart rate of -55.1 ± 5.2 beats per minute (bpm) [1]. In contrast, the prototypical sodium channel blocker tetrodotoxin (TTX) induced a maximal decrease of only -32.2 ± 6.1 bpm under the same experimental conditions [1]. This represents a 71% greater maximal bradycardic effect for KC 12291 compared to TTX.

Heart Rate Bradycardia Sinoatrial Node

Anti-Ischemic Reference Standard for Novel INaL Blockers

In a rabbit model of ischemia-reperfusion, KC 12291 served as a reference compound against which the novel INaL inhibitor F 15845 was benchmarked. F 15845 demonstrated more potent anti-ischemic effects than KC 12291, ranolazine, and ivabradine, nearly abolishing ST segment elevation [1]. While KC 12291 was less potent than F 15845 in this model, its established and reproducible activity in this paradigm validates its utility as a standard comparator for evaluating new cardioprotective agents targeting INaL.

Ischemia-Reperfusion ST Segment Coronary Occlusion

Oral Bioavailability and Plasma Exposure Profile

In mice, oral administration of KC 12291 hydrochloride (60 mg/kg) results in a plasma Cmax of 1.3 μg/mL in males and 1.4 μg/mL in females, with a Tmax of approximately 2 hours . In anesthetized rabbits, a single oral dose of 0.63 mg/kg produced a strong anti-ischemic effect, reducing ST segment elevation by approximately 68% [1]. This demonstrates that KC 12291 is orally active and achieves plasma concentrations sufficient for robust in vivo efficacy in multiple species.

Pharmacokinetics Oral Bioavailability Cmax

Validated Research Applications of KC 12291


Ex Vivo Ischemic Contracture Models

KC 12291 is ideally suited for ex vivo studies of ischemia-induced diastolic contracture in isolated atrial or ventricular preparations. Its potent inhibition of veratridine- and LPC-induced contracture (IC50 0.55–0.79 μM) provides a robust and quantifiable endpoint for assessing the role of sustained sodium current in diastolic dysfunction [1]. This makes it a valuable tool for investigating the mechanisms of ischemic injury and for screening potential cardioprotective agents.

In Vivo Bradycardia and Heart Rate Modulation

For researchers investigating the role of persistent sodium current in sinoatrial node pacemaking, KC 12291 offers a quantifiable and dose-dependent bradycardic effect. Its maximal heart rate reduction of -55.1 bpm in the pithed rat, which is significantly greater than that of TTX, provides a clear and reproducible phenotype for studying heart rate control mechanisms and the pharmacology of sodium channels in the sinoatrial node [2].

Reference Compound for Late INa Inhibitor Development

Given its well-characterized profile in multiple models of ischemia-reperfusion, KC 12291 serves as an excellent reference standard for benchmarking new chemical entities targeting the late sodium current. Its known efficacy in reducing ST segment elevation and preventing Na+ overload in ischemia provides a baseline against which to assess the improved potency, selectivity, or pharmacokinetics of novel compounds [3].

Oral Dosing for Chronic Cardioprotection Studies

The oral bioavailability of KC 12291, with demonstrated plasma exposure and anti-ischemic efficacy in vivo, makes it a practical choice for chronic dosing studies in small animal models. This is particularly valuable for investigating long-term cardioprotective strategies, as it avoids the stress and variability associated with repeated injections or continuous infusions [4].

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